molecular formula C24H26N4O7S B182894 Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate CAS No. 186497-89-2

Methyl 4-(3-{[(3-Methoxy-5-Methylpyrazin-2-yl)[(2-Methylpropoxy)carbonyl]aMino]sulfonyl}pyridin-2-yl)benzoate

Cat. No. B182894
Key on ui cas rn: 186497-89-2
M. Wt: 514.6 g/mol
InChI Key: MKXCMFJSLPCFDU-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

A solution of potassium fluoride (7.0 g) in water (150 ml) was added to a solution of 2-chloro-N-isobutoxycarbonyl-N-(3-methoxy-5-methylpyrazin-2-yl)pyridine-3-sulphonamide (8.3 g), 4-methoxycarbonylphenylboronic acid (7.9 g) and tetrakis(triphenylphosphine)palladium(0) (1.0 g) in toluene (150 ml) and the mixture was heated under reflux under argon for 18 hours. Ethyl acetate (150 ml) was added and the organic phase was separated. The solution was washed with 2M sodium hydroxide solution (100 ml) and water (250 ml) and then dried (MgSO4). Volatile material was removed by evaporation and the residue was triturated with ethyl acetate/hexane (1:3 v/v) to give N-(isobutoxycarbonyl)-2-(4-methoxycarbonylphenyl)-N-(3-methoxy-5-methylpyrazin-2-yl)-pyridine-3-sulphonamide (8.5 g), m.p. 134°-136° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F-].[K+].Cl[C:4]1[C:9]([S:10]([N:13]([C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])[C:14]2[C:19]([O:20][CH3:21])=[N:18][C:17]([CH3:22])=[CH:16][N:15]=2)(=[O:12])=[O:11])=[CH:8][CH:7]=[CH:6][N:5]=1.[CH3:30][O:31][C:32]([C:34]1[CH:39]=[CH:38][C:37](B(O)O)=[CH:36][CH:35]=1)=[O:33].C(OCC)(=O)C>O.C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:26]([O:25][C:23]([N:13]([C:14]1[C:19]([O:20][CH3:21])=[N:18][C:17]([CH3:22])=[CH:16][N:15]=1)[S:10]([C:9]1[C:4]([C:37]2[CH:38]=[CH:39][C:34]([C:32]([O:31][CH3:30])=[O:33])=[CH:35][CH:36]=2)=[N:5][CH:6]=[CH:7][CH:8]=1)(=[O:12])=[O:11])=[O:24])[CH:27]([CH3:29])[CH3:28] |f:0.1,^1:60,62,81,100|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
8.3 g
Type
reactant
Smiles
ClC1=NC=CC=C1S(=O)(=O)N(C1=NC=C(N=C1OC)C)C(=O)OCC(C)C
Name
Quantity
7.9 g
Type
reactant
Smiles
COC(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux under argon for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
The solution was washed with 2M sodium hydroxide solution (100 ml) and water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate/hexane (1:3 v/v)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)OC(=O)N(S(=O)(=O)C=1C(=NC=CC1)C1=CC=C(C=C1)C(=O)OC)C1=NC=C(N=C1OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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